11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC21407559
InChI: InChI=1S/C21H21FN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(22)10-8-13)24-16-6-4-3-5-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3
SMILES: CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1)C
Molecular Formula: C21H21FN2O
Molecular Weight: 336.4 g/mol

11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC21407559

Molecular Formula: C21H21FN2O

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C21H21FN2O
Molecular Weight 336.4 g/mol
IUPAC Name 6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C21H21FN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(22)10-8-13)24-16-6-4-3-5-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3
Standard InChI Key ZJUIKJDXRMNKLF-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1)C
Canonical SMILES CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1)C

Introduction

Chemical Structure and Properties

Molecular Identification and Structural Characteristics

11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one belongs to the dibenzo[b,e] diazepine class of compounds, characterized by a fused tricyclic system containing a seven-membered diazepine ring. The compound features a 4-fluorophenyl substituent at position 11, two methyl groups at position 3, and a carbonyl group at position 1, contributing to its unique chemical and biological properties. The structure incorporates both aromatic and aliphatic regions, with the fluorine substituent providing additional electronic effects that influence receptor interactions.

The compound has been assigned CAS number 354542-86-2 and has the molecular formula C₂₁H₂₁FN₂O with a molecular weight of 336.4 g/mol. In the IUPAC nomenclature system, it is also referred to as 6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b] benzodiazepin-7-one, reflecting its complex heterocyclic structure and substitution pattern. The presence of two nitrogen atoms in the diazepine ring, along with the carbonyl group and fluorophenyl substituent, creates a molecule with distinct physicochemical properties and potential for multiple interaction points with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one are critical determinants of its behavior in biological systems and its utility in pharmaceutical applications. Based on the available data, the key properties of this compound are summarized in Table 1:

Table 1: Physical and Chemical Properties of 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one

PropertyValue
Molecular FormulaC₂₁H₂₁FN₂O
Molecular Weight336.4 g/mol
Standard InChIInChI=1S/C21H21FN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(22)10-8-13)24-16-6-4-3-5-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3
Standard InChIKeyZJUIKJDXRMNKLF-UHFFFAOYSA-N
SMILESCC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1)C
PubChem Compound ID2885983

The presence of the fluorophenyl group confers specific properties to the molecule, including increased lipophilicity and metabolic stability compared to non-halogenated analogues. The compound's structure suggests moderate to low water solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and various alcohols. The presence of two nitrogen atoms in the diazepine ring provides potential hydrogen bond acceptor sites, while the NH group can act as a hydrogen bond donor, contributing to the compound's ability to interact with biological targets.

Synthesis Methodologies

Synthetic Routes and Reaction Mechanisms

The synthesis of 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one can be achieved through several methodologies, with multi-component reactions representing a particularly efficient approach. The most common synthetic strategy involves the reaction of o-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) and 4-fluorobenzaldehyde in the presence of suitable catalysts. This multi-component approach efficiently constructs the complex heterocyclic framework in a single operation, offering advantages in terms of synthetic efficiency and atom economy.

The reaction mechanism typically proceeds through several key steps: (1) initial condensation of the 4-fluorobenzaldehyde with one amino group of o-phenylenediamine to form a Schiff base intermediate; (2) nucleophilic addition of the remaining amino group to dimedone; and (3) subsequent cyclization and dehydration to form the diazepine ring system. The presence of dimethyl substituents at the 3-position originates from the dimedone component, while the 4-fluorophenyl group is introduced via the aldehyde reactant.

Alternative synthetic approaches may involve the use of preformed intermediates or different cyclization strategies, but the multi-component reaction remains the most direct and efficient method for accessing the target compound. The flexibility of this synthetic approach also allows for structural modifications by varying the aldehyde component, enabling the preparation of a range of analogues with different substituents on the phenyl ring.

Catalytic Systems and Reaction Optimization

The efficiency of the synthesis of 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one is significantly influenced by the choice of catalyst and reaction conditions. Several catalytic systems have been employed for the preparation of dibenzo[b,e] diazepine derivatives, each offering distinct advantages:

L-proline has emerged as an effective organocatalyst for this transformation, promoting the reaction through hydrogen bonding and amine activation mechanisms. The reaction typically proceeds in polar protic solvents such as ethanol or methanol at reflux temperatures, with reaction times ranging from 4 to 12 hours. The use of L-proline offers advantages in terms of environmental compatibility and ease of handling.

Propylphosphonic anhydride has also been utilized as a coupling agent and catalyst for this transformation, particularly in dichloromethane or tetrahydrofuran at room temperature or with mild heating. This reagent facilitates the condensation and cyclization steps, often providing improved yields and reaction rates compared to traditional acid catalysts.

Lewis acids, including InCl₃, ZnCl₂, and FeCl₃, have been employed as effective catalysts for the synthesis of dibenzo[b,e] diazepine derivatives. These catalysts activate the carbonyl components and facilitate the cyclization process, typically in solvents such as acetonitrile or toluene. Lewis acid catalysis often allows for milder reaction conditions and shorter reaction times.

Optimization of reaction parameters, including temperature, solvent selection, catalyst loading, and reaction time, is crucial for maximizing yield and purity. Recent developments have focused on green chemistry approaches, including solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts to enhance the sustainability of the process.

Pharmacological Profile

Biological Activities and Mechanism of Action

The dibenzo[b,e] diazepine scaffold is associated with a diverse range of biological activities, and 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one specifically shows promise in several therapeutic areas. Based on the structural features and related compounds, the following biological activities are of particular interest:

As a structural analogue of benzodiazepines, the compound potentially exhibits anxiolytic and sedative properties through interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The presence of the fluorophenyl substituent may modulate binding affinity and selectivity for specific GABA receptor subtypes, potentially influencing the pharmacological profile.

The compound may also demonstrate antidepressant activity through interaction with serotonergic and/or noradrenergic systems, although the precise mechanism requires further investigation. Structural features, including the diazepine core and aromatic substituents, suggest potential for binding to serotonin receptors or influencing serotonin reuptake mechanisms.

Antiepileptic effects are another potential application area, with the diazepine scaffold being well-established in anticonvulsant therapy. The compound's ability to modulate neuronal excitability through ion channel interactions or neurotransmitter systems may contribute to potential anticonvulsant activity.

Anti-inflammatory and antiviral properties have also been reported for related dibenzo[b,e] diazepine derivatives, suggesting additional therapeutic potential beyond central nervous system applications. These activities may involve different mechanisms of action, including modulation of inflammatory pathways or interference with viral replication processes.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one and related compounds is crucial for rational drug design and optimization. Several structural features significantly influence the biological activity of this compound class:

The fluorine substituent at the para position of the phenyl ring likely enhances metabolic stability through the blocking of potential hydroxylation sites while also modifying the electronic properties of the aromatic system. Compared to related compounds with different halogen substituents, such as 11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one, the 4-fluorophenyl derivative may exhibit distinct receptor selectivity and pharmacokinetic properties .

The dimethyl substitution at position 3 influences the conformational flexibility of the diazepine ring, potentially affecting receptor binding characteristics and selectivity. Comparison with 11-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one, which features a 4-methoxyphenyl group at position 3 instead of dimethyl substituents, highlights the impact of this structural variation on biological activity .

The presence of the diazepine core with its specific spatial arrangement of nitrogen atoms is fundamental to the compound's biological activity, particularly for interactions with central nervous system receptors. The seven-membered ring provides a distinct three-dimensional structure that facilitates specific receptor binding conformations.

Comparative Analysis with Structural Analogues

Related Dibenzo[b,e] diazepine Derivatives

Several structural analogues of 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one have been reported, each featuring distinct substitution patterns that influence their chemical and biological properties. Comparative analysis of these compounds provides valuable insights into structure-activity relationships and potential optimization strategies.

11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one represents a closely related analogue with chlorine substituents at the 2 and 6 positions of the phenyl ring instead of the 4-fluoro substitution . The presence of two chlorine atoms in ortho positions introduces significant steric effects and alters the electronic properties of the molecule, potentially influencing receptor binding characteristics and metabolic stability.

10-(4-bromobenzoyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one features an additional 4-bromobenzoyl group at position 10, significantly modifying the compound's size, lipophilicity, and hydrogen bonding capabilities . This additional functionality likely alters the pharmacokinetic properties and receptor interaction profile compared to the unsubstituted parent compound.

11-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one differs at position 3, featuring a 4-methoxyphenyl group instead of the dimethyl substituents . This modification introduces an additional aromatic ring and a methoxy group, altering the electronic distribution, hydrogen bonding capabilities, and three-dimensional structure of the molecule.

Table 2: Comparative Analysis of 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one and Structural Analogues

CompoundKey Structural DifferenceMolecular FormulaMolecular WeightPotential Impact on Activity
11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-oneReference compoundC₂₁H₂₁FN₂O336.4 g/molBaseline activity profile
11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one2,6-dichlorophenyl vs. 4-fluorophenylC₂₁H₂₀Cl₂N₂O387.3 g/molAltered receptor selectivity; enhanced metabolic stability
10-(4-bromobenzoyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-oneAdditional 4-bromobenzoyl at position 10C₂₈H₂₄BrFN₂O₂519.4 g/molModified pharmacokinetics; potential for additional receptor interactions
11-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one4-methoxyphenyl vs. dimethyl at position 3C₂₆H₂₃FN₂O₂414.5 g/molAltered conformational preferences; modified receptor binding profile

Impact of Structural Modifications on Properties

The structural variations observed among dibenzo[b,e] diazepine derivatives significantly impact their physicochemical properties and biological activities. Understanding these relationships provides valuable guidance for the rational design of optimized compounds with improved therapeutic potential.

Halogen substitutions on the phenyl ring affect lipophilicity, metabolic stability, and electronic properties of the molecules . Fluorine substitution at the para position, as in 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one, typically enhances metabolic stability through the blocking of potential hydroxylation sites while minimally affecting the steric profile of the molecule. In contrast, the 2,6-dichlorophenyl substitution pattern introduces significant steric effects that may influence the binding orientation within receptor pockets.

Applications and Research Directions

Current Research Status and Future Directions

Research on 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one and related compounds is ongoing, with several key areas of focus that will shape future developments in this field. The current research landscape and future directions can be summarized as follows:

Synthetic methodology development continues to be an active area, with emphasis on improving reaction efficiency, stereoselectivity, and environmental sustainability. Future developments may include flow chemistry approaches, photocatalytic methods, and biocatalytic strategies for the preparation of dibenzo[b,e] diazepine derivatives with enhanced efficiency and reduced environmental impact.

Detailed pharmacological profiling of 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one is essential for understanding its full therapeutic potential. This includes receptor binding studies, electrophysiological investigations, and in vivo efficacy studies in relevant disease models to establish the compound's mechanism of action and potential therapeutic applications.

Structural optimization through systematic modification of key molecular features represents a promising direction for enhancing activity and selectivity. This may involve exploration of alternative substituents on the phenyl ring, modifications of the dimethyl groups at position 3, or functionalization of other positions on the dibenzo[b,e] diazepine scaffold to optimize receptor interactions and pharmacokinetic properties.

Advanced computational methods, including molecular docking, pharmacophore modeling, and molecular dynamics simulations, will play an increasing role in understanding the structure-activity relationships and guiding rational design of improved analogues. These approaches can provide valuable insights into the molecular determinants of activity and selectivity, facilitating more efficient optimization strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator